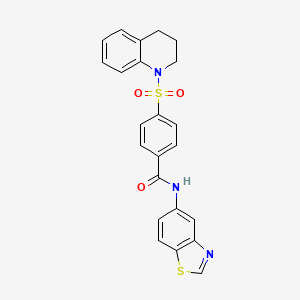
N-(1,3-benzothiazol-5-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzothiazol-5-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide (BTQS) is a small organic molecule of great importance in medicinal chemistry. It is an active pharmaceutical ingredient (API) used in the synthesis of a variety of drugs, including antibiotics, antifungal agents, and anti-inflammatory drugs. BTQS is a stable and non-toxic compound, making it an ideal candidate for use in a variety of drug delivery systems. The molecule has also been used for the synthesis of a variety of other compounds, such as dyes, catalysts, and antioxidants.
Applications De Recherche Scientifique
N-(1,3-benzothiazol-5-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide has been studied extensively for its potential medicinal applications. It has been used as a model compound in the development of new drugs, as well as for the synthesis of a variety of other compounds. It has been used in the synthesis of antibiotics, antifungal agents, and anti-inflammatory drugs. It has also been studied for its potential use in the treatment of cancer, cardiovascular disease, and other diseases.
Mécanisme D'action
The mechanism of action of N-(1,3-benzothiazol-5-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide is not fully understood. However, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Inhibition of COX-2 has been associated with a variety of anti-inflammatory effects. Additionally, N-(1,3-benzothiazol-5-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide has been shown to inhibit the activity of several other enzymes, including those involved in the metabolism of drugs and toxins.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(1,3-benzothiazol-5-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide are not fully understood. However, it is believed to have anti-inflammatory, antioxidant, and anti-tumor properties. It has also been shown to inhibit the activity of several enzymes involved in the metabolism of drugs and toxins. Additionally, it has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(1,3-benzothiazol-5-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide in laboratory experiments include its stability, low toxicity, and low cost. Additionally, it is a readily available compound, making it ideal for use in a variety of experiments. The main limitation of using N-(1,3-benzothiazol-5-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide in laboratory experiments is its lack of selectivity. It has been shown to inhibit the activity of several enzymes, making it difficult to study the effects of a single enzyme.
Orientations Futures
For research on N-(1,3-benzothiazol-5-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide include further study of its mechanism of action and its potential therapeutic applications. Additionally, further research is needed to determine its potential as an inhibitor of other enzymes and its potential use in the development of new drugs. Additionally, further research is needed to determine its potential as an antioxidant and its potential use in the treatment of various diseases. Finally, further research is needed to determine its potential as a delivery system for other drugs and its potential use in the development of new drug delivery systems.
Méthodes De Synthèse
N-(1,3-benzothiazol-5-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide is synthesized using a two-step process. In the first step, the benzothiazole ring is synthesized from the reaction of 4-chlorobenzotrifluoride and 2-mercaptobenzothiazole. In the second step, the 4-tetrahydroquinoline-1-sulfonyl group is attached to the benzothiazole ring through a condensation reaction with 1,2,3,4-tetrahydroquinoline-1-sulfonyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide. The resulting product is a white, crystalline solid.
Propriétés
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S2/c27-23(25-18-9-12-22-20(14-18)24-15-30-22)17-7-10-19(11-8-17)31(28,29)26-13-3-5-16-4-1-2-6-21(16)26/h1-2,4,6-12,14-15H,3,5,13H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDHJRCXSBUSGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC5=C(C=C4)SC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-5-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)ethyl]-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide](/img/structure/B6494761.png)
![2-(ethylsulfanyl)-N-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)ethyl]benzamide](/img/structure/B6494768.png)
![N-cyclopentyl-2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B6494773.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]propanamide](/img/structure/B6494787.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{2-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethyl}-2,3-dihydropyridazin-3-one](/img/structure/B6494795.png)
![{4',17'-dioxaspiro[cyclohexane-1,5'-tetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadecane]-1',3'(8'),9',11'(15')-tetraen-16'-ylidene}amino N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B6494796.png)
![{4',17'-dioxaspiro[cyclohexane-1,5'-tetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadecane]-1',3'(8'),9',11'(15')-tetraen-16'-ylidene}amino N-(3-chlorophenyl)carbamate](/img/structure/B6494801.png)
![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide](/img/structure/B6494811.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzamide](/img/structure/B6494815.png)
![3-chloro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6494816.png)
![6-(3-bromophenyl)-2-[(pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6494822.png)
![3-(2H-1,3-benzodioxol-5-yl)-1-[(4E)-3-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea](/img/structure/B6494833.png)

![N-ethyl-1-[4-(piperidine-1-sulfonyl)benzoyl]-2,3-dihydro-1H-indole-2-carboxamide](/img/structure/B6494849.png)